2,4-Dichloro-1-(isocyanomethyl)benzene
Overview
Description
2,4-Dichloro-1-(isocyanomethyl)benzene is an organic compound that contains an isocyanate groupThis compound is used as an organic building block in various chemical syntheses and has applications in scientific research, particularly in the preparation of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-1-(isocyanomethyl)benzene can be synthesized through the reaction of 2,4-dichlorobenzylamine with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent. The general reaction scheme is as follows:
2,4-Dichlorobenzylamine+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2,4-Dichloro-1-(isocyanomethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(isocyanomethyl)benzene primarily involves its isocyanate group. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical syntheses to form ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl isocyanate
- 3,5-Dimethoxyphenyl isocyanate
- 3-Chloro-4-methylphenyl isocyanate
Comparison
2,4-Dichloro-1-(isocyanomethyl)benzene is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
2,4-dichloro-1-(isocyanomethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOIQKHEWJXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296645 | |
Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-58-6 | |
Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730964-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-1-(isocyanomethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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